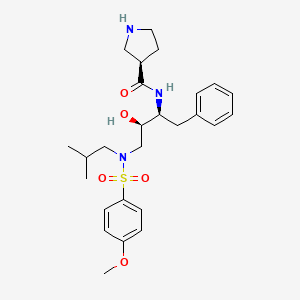
HIV-1 protease-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-11 is a potent inhibitor of the HIV-1 protease enzyme, which plays a crucial role in the life cycle of the human immunodeficiency virus (HIV). This enzyme is responsible for cleaving the viral polyprotein precursors into functional proteins necessary for the maturation and replication of the virus. By inhibiting this enzyme, this compound effectively prevents the maturation of the virus, thereby hindering its ability to infect new cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-11 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. Common reagents and conditions used in these reactions include:
Formation of the Core Structure: This step typically involves the use of organic solvents such as dichloromethane and methanol, along with catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Introduction of Functional Groups: Functional groups such as sulfonamides and phenols are introduced using reagents like aryl sulfonyl chloride and phenol derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 protease-IN-11 undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Diisopropylethylamine (DIEA), sodium hydroxide
Catalysts: Palladium on carbon (Pd/C), 4-dimethylaminopyridine (DMAP)
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity .
Applications De Recherche Scientifique
HIV-1 protease-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Investigated for its potential use in the treatment of HIV/AIDS and other viral infections.
Industry: Utilized in the development of diagnostic assays and screening tools for antiviral compounds.
Mécanisme D'action
HIV-1 protease-IN-11 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyprotein precursors. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles . The molecular targets involved include the catalytic residues of the enzyme, such as aspartate, which are essential for its proteolytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to HIV-1 protease-IN-11 include other HIV-1 protease inhibitors such as:
- Saquinavir
- Ritonavir
- Indinavir
- Nelfinavir
- Darunavir
Uniqueness
This compound is unique in its structural features and binding affinity, which confer enhanced potency and specificity compared to other inhibitors. Its ability to overcome resistance mutations in the HIV-1 protease enzyme makes it a valuable candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C26H37N3O5S |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H37N3O5S/c1-19(2)17-29(35(32,33)23-11-9-22(34-3)10-12-23)18-25(30)24(15-20-7-5-4-6-8-20)28-26(31)21-13-14-27-16-21/h4-12,19,21,24-25,27,30H,13-18H2,1-3H3,(H,28,31)/t21-,24+,25-/m1/s1 |
Clé InChI |
ANWSPADNYQYLRB-IEZKXTBUSA-N |
SMILES isomérique |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


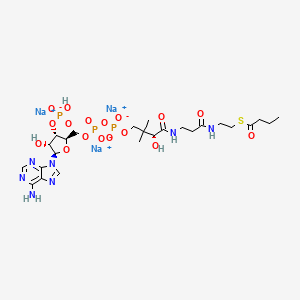

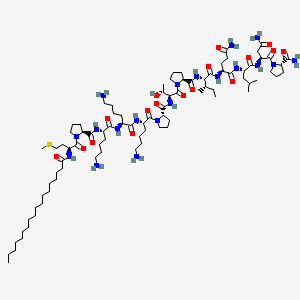
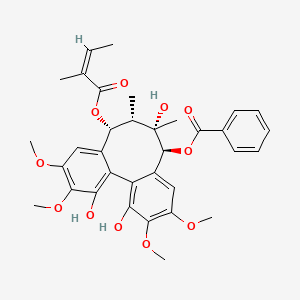
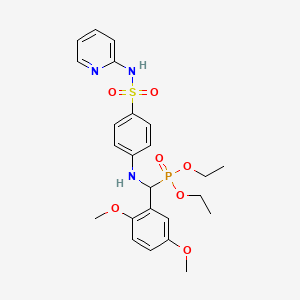
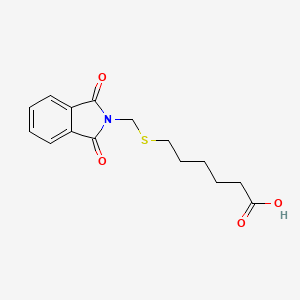

![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
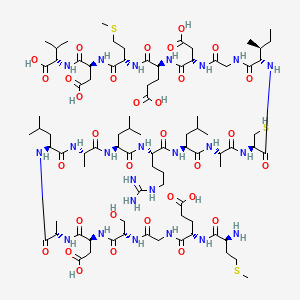

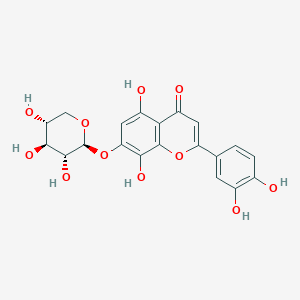
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
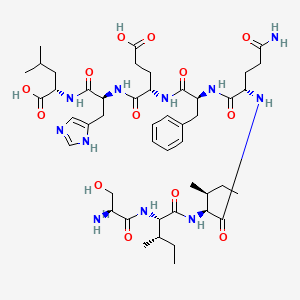
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
